molecular formula C17H29BN2O3 B8072189 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate

Cat. No.: B8072189
M. Wt: 320.2 g/mol
InChI Key: OUHNMEYPZNHMGC-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a boronate ester functional group, which is known for its versatility in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate typically involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with 3-(4-methylpiperazin-1-yl)phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction is performed in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The boronate ester can be reduced to form boronic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of boronic acids.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2,6-dimethylpyridin-3-yl)boronate
  • 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-(3-methylpiperidin-1-yl)thiophen-2-yl)boronate
  • 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-(4-methylpiperidin-1-yl)thiophen-2-yl)boronate

Uniqueness

What sets 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the 4-methylpiperazin-1-yl group enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(4-methylpiperazin-1-yl)phenyl]borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O3/c1-16(2,21)17(3,4)23-18(22)14-7-6-8-15(13-14)20-11-9-19(5)10-12-20/h6-8,13,21-22H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHNMEYPZNHMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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